4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide
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Overview
Description
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a way that leads to changes in the biological system . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal conditions but can decompose under high temperature and acidic conditions .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary, but they often involve binding interactions that can influence the function of these biomolecules .
Cellular Effects
Thiazoles have been found to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles have been found to have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles have been found to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Thiazoles have been found to be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-5-methylthiazole with a suitable carboxamide precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis
Comparison with Similar Compounds
4-Methyl-5-vinylthiazole: Known for its presence in garlic and other natural sources.
2-Methyl-1,3-thiazole-5-carboxylic acid: Known for its unique thiazole aroma and stability under certain conditions.
Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWGAXFBIMFALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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